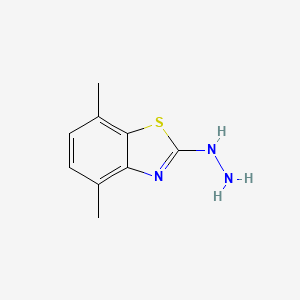

2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

Description

BenchChem offers high-quality 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,7-dimethyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-3-4-6(2)8-7(5)11-9(12-10)13-8/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPZTUCZLBRFDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydrazino-4,7-dimethyl-1,3-benzothiazole molecular structure and pharmacophore analysis

Molecular Structure, Synthesis, and Pharmacophore Analysis

Executive Summary

This guide provides a comprehensive technical analysis of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole , a privileged scaffold in both medicinal chemistry and industrial materials science. Distinguished by its 4,7-dimethyl substitution pattern, this molecule exhibits unique steric and lipophilic properties compared to its unsubstituted parent. It serves as a critical "warhead" precursor for bioactive hydrazones (Schiff bases) targeting microbial resistance and cancer, while simultaneously functioning as a high-efficiency corrosion inhibitor for carbon steel in acidic media.

Molecular Architecture & Properties[1]

Structural Analysis

The core structure consists of a fused benzene and thiazole ring (benzothiazole).[1] The 4,7-dimethyl substitution creates a specific steric environment that influences both chemical reactivity and biological binding.

-

Substituents:

-

Position 2: Hydrazino group (-NH-NH₂). Acts as a nucleophile and H-bond donor/acceptor.

-

Positions 4 & 7: Methyl groups (-CH₃). These provide lipophilicity and steric bulk. The 4-methyl group, in particular, exerts steric pressure on the nitrogen at position 3, potentially twisting the planarity of N-substituted derivatives.

-

-

Electronic System: The bicyclic system is aromatic and electron-deficient at the C-2 position, making it susceptible to nucleophilic attack (during synthesis) and allowing the hydrazine tail to engage in stable conjugation.

Tautomerism

Like many 2-substituted benzothiazoles, the hydrazine moiety can exhibit amino-imino tautomerism, although the amino form (hydrazine) is generally predominant in solution.

-

Form A (Amino): Benzothiazole-NH-NH₂ (Dominant)

-

Form B (Imino): Benzothiazoline=N-NH₂

Physical Profile

| Property | Description |

| Molecular Formula | C₉H₁₁N₃S |

| Molecular Weight | 193.27 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water. |

| Key Spectral Features | IR: 3100–3400 cm⁻¹ (NH/NH₂ str), 1600–1650 cm⁻¹ (C=N). ¹H NMR: Two singlets (Me groups), two doublets (Ar-H at pos 5,6), broad singlets (NH/NH₂). |

Synthesis Protocol

The most robust synthetic route involves the nucleophilic substitution of a leaving group at the C-2 position by hydrazine hydrate. The 2-mercapto derivative is the preferred precursor due to better atom economy and yield compared to the 2-chloro analog.

Reaction Pathway

Precursor: 2-Mercapto-4,7-dimethylbenzothiazole Reagent: Hydrazine Hydrate (80% or 99%) Solvent: Ethanol or Ethylene Glycol (for higher temp)

Step-by-Step Methodology

Note: Perform all reactions in a fume hood. Hydrazine is toxic and a potential carcinogen.

-

Charge: In a round-bottom flask, dissolve 0.01 mol of 2-mercapto-4,7-dimethylbenzothiazole in 30 mL of absolute ethanol.

-

Addition: Add 0.02 mol (excess) of hydrazine hydrate dropwise with stirring.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Evolution of H₂S gas (rotten egg smell) indicates reaction progress (trap gas in NaOH solution).

-

Work-up: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, pour the mixture onto crushed ice.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water to remove excess hydrazine and H₂S byproducts.

-

Purification: Recrystallize from hot ethanol to yield the pure product as needle-like crystals.

-

Validation: Check Melting Point (expect >180°C range) and IR (appearance of NH₂ doublet peaks).

Figure 1: Synthetic workflow for the conversion of the mercapto-precursor to the hydrazine derivative.

Pharmacophore & Application Analysis[3][4][5]

Pharmacophore Mapping

The molecule acts as a versatile ligand due to its ability to interact via multiple non-covalent forces.

-

H-Bond Donor (D): The terminal -NH₂ and the secondary -NH- are potent donors, essential for binding to active site residues (e.g., Serine, Threonine) in microbial enzymes.

-

H-Bond Acceptor (A): The N-3 nitrogen in the thiazole ring is a strong acceptor.

-

Hydrophobic Anchors (H):

-

The Benzene ring allows for

stacking interactions (e.g., intercalation into DNA base pairs). -

The 4,7-Dimethyl groups extend the hydrophobic surface area. The 4-Methyl group is particularly critical; it creates a "steric clash" zone that can improve selectivity by preventing binding to enzymes with restricted pockets, while the 7-Methyl group enhances lipophilicity (LogP), aiding membrane permeability.

-

Biological Applications (Medicinal)

The hydrazine group is rarely the final drug; it is a "linker" used to synthesize Hydrazones (Schiff Bases) .

-

Antimicrobial: Condensation with aromatic aldehydes yields hydrazones that inhibit bacterial DNA gyrase or topoisomerase II. The 4,7-dimethyl core has shown efficacy against S. aureus and E. coli.[2]

-

Anticancer: Derivatives have demonstrated cytotoxicity against MCF-7 (breast) and HeLa cell lines.[2] The planar benzothiazole ring intercalates into DNA, while the hydrazine tail interacts with the minor groove.

Industrial Application (Corrosion Inhibition)

Beyond pharma, this specific molecule is a documented corrosion inhibitor.

-

Mechanism: Chemisorption. The lone pairs on N and S atoms coordinate with empty d-orbitals of Iron (Fe) on mild steel surfaces.

-

Effect: It forms a protective hydrophobic film that blocks acid attack (H⁺). The 4,7-dimethyl groups increase surface coverage efficiency compared to the unsubstituted analog.

Figure 2: Pharmacophore map highlighting key interaction points for biological targets and metal surfaces.

References

-

Badiea, A. M., & Mohana, K. N. (2009).[5][6] Effect of temperature and fluid velocity on corrosion mechanism of low carbon steel in presence of 2-hydrazino-4,7-dimethylbenzothiazole in industrial water medium. Corrosion Science, 51(9), 2231-2241.[5][7] [8]

-

BenchChem. (n.d.). 4,7-Dimethyl-1,3-benzothiazol-2-amine: Structure and Biological Activity.

-

Khalil, M. I., & Khalal, Q. Z. (2021).[9] Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity.[3][9] Journal of Physics: Conference Series, 1853, 012007.[9]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

Sources

- 1. libra.article2submit.com [libra.article2submit.com]

- 2. benchchem.com [benchchem.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Thermodynamic study of Green Corrosion Inhibitor on Mild Steel with Aqueous Extract of Ziziphus Jujuba Stem and Fruits in 1M HCl Solution – Chemical Science Review and Letters [chesci.com]

- 6. Badiea, A.M. and Mohana, K.N. (2009) Effect of Temperature and Fluid Velocity on Corrosion Mechanism of Low Carbon Steel in Presence of 2-Hydrazino-4,7-dimethylbenzothiazole in Industrial Water Medium. Corrosion Science, 51, 2231-2241. - References - Scientific Research Publishing [scirp.org]

- 7. scispace.com [scispace.com]

- 8. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01837G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Characteristics of 4,7-Dimethyl-1,3-Benzothiazole Derivatives

Executive Summary

The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, prized for its diverse biological activities and robust photophysical properties.[1][2] This guide focuses on a specific, yet versatile, subset: 4,7-dimethyl-1,3-benzothiazole derivatives. The strategic placement of methyl groups at the 4 and 7 positions of the benzo ring subtly modulates the electronic landscape of the core structure, influencing its fluorescence characteristics and providing a unique platform for the rational design of novel molecular probes, sensors, and theranostic agents. This document provides an in-depth exploration of the synthesis, fundamental photophysical properties, and key factors that govern the fluorescence of these derivatives. We will delve into the causality behind their environmental sensitivity and conclude with field-proven experimental protocols for their synthesis and characterization, empowering researchers to harness the full potential of this promising fluorophore class.

The Benzothiazole Scaffold: A Foundation for Fluorescence

Benzothiazole and its derivatives are aromatic heterocyclic compounds that have garnered significant attention from chemists and biologists.[3] Their rigid, planar structure and extended π-conjugated system provide a robust framework for fluorescence. The presence of nitrogen and sulfur heteroatoms offers coordination sites for metal ions, making them excellent candidates for chemosensors.[3] Key attributes that make benzothiazoles attractive as fluorophores include their high fluorescence quantum yields, large Stokes shifts, and exceptional photostability.[3][4] These properties have led to their widespread application in the development of fluorescent probes for detecting a wide array of analytes, including metal ions, anions, and biologically relevant small molecules.[3][5]

Synthesis and Functionalization

The synthesis of the 4,7-dimethyl-1,3-benzothiazole core and its derivatives typically follows established routes for benzothiazole formation. The most common and versatile method involves the condensation reaction of an appropriately substituted 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[2] Modern synthetic strategies, including microwave-assisted synthesis and the use of novel catalysts, have been developed to improve yields and reduce reaction times.[6]

The true power of this scaffold lies in its synthetic tractability; the 2-position of the benzothiazole ring is readily functionalized, allowing for the introduction of various substituents to tune the molecule's photophysical and chemical properties.[6] This enables the creation of large, diverse chemical libraries for applications ranging from high-throughput screening to the development of highly specific molecular probes.

Below is a generalized workflow for the synthesis of 2-substituted-4,7-dimethyl-1,3-benzothiazole derivatives.

Caption: Generalized workflow for synthesizing 2-substituted-4,7-dimethyl-1,3-benzothiazole derivatives.

Core Fluorescence Characteristics

The fluorescence of 4,7-dimethyl-1,3-benzothiazole derivatives is governed by the interplay of their electronic structure and interaction with the surrounding environment. Understanding these core properties is fundamental to their application.

Absorption and Emission Spectra

Derivatives of this class typically exhibit absorption maxima (λ_abs) in the ultraviolet to near-visible range (300-400 nm), corresponding to π-π* electronic transitions within the conjugated system.[7] Upon excitation, they emit fluorescence (λ_em) in the blue to green region of the visible spectrum (400-550 nm).[8] The precise wavelengths are highly dependent on the nature of the substituent at the 2-position and the polarity of the solvent.

Stokes Shift

A defining and highly advantageous feature of many benzothiazole derivatives is their large Stokes shift—the difference in wavelength between the absorption and emission maxima.[4][9] Large Stokes shifts (often >100 nm) are crucial for minimizing errors from self-absorption and autofluorescence in biological imaging applications, thereby improving the signal-to-noise ratio.[10] This phenomenon is often attributed to significant geometric relaxation in the excited state or processes like Excited-State Intramolecular Proton Transfer (ESIPT).[5][11]

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. While predicting Φ_F is notoriously challenging, it is a property that can be precisely tuned through strategic chemical modification.[12][13] The introduction of electron-donating or electron-withdrawing groups can dramatically alter the balance between radiative (fluorescence) and non-radiative decay pathways.[12] For instance, rigidifying the molecular structure or restricting intramolecular rotation can significantly enhance the quantum yield.[14]

| Derivative Family | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Features | References |

| Phenyl-Substituted | ~330-340 | ~380-450 | ~50-110 | Variable | Tunable via phenyl ring substituents. | [7] |

| Donor-Acceptor Type | Red-shifted | Red-shifted | Often Large | Highly Variable | Sensitive to solvent polarity (ICT). | [12][15] |

| ESIPT-Enabled | ~350-380 | ~500-560 | >150 | High in non-polar media | Exhibits dual emission; sensitive to H-bonding. | [11][16] |

| Molecular Rotors | ~520 | ~600 | ~80 | Low (non-viscous) to High (viscous) | Emission intensity is dependent on environmental viscosity. | [14][17] |

| Caption: Typical photophysical properties for different classes of benzothiazole derivatives. Data is generalized from related structures to illustrate trends. |

Key Factors Influencing Fluorescence

The rational design of a fluorescent probe requires a deep understanding of the mechanisms that modulate its emission. For 4,7-dimethyl-1,3-benzothiazole derivatives, several factors are paramount.

Electronic Effects and Intramolecular Charge Transfer (ICT)

Attaching an electron-donating group (D) and an electron-accepting group (A) to the benzothiazole scaffold creates a D-π-A system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an Intramolecular Charge Transfer (ICT) state.[3] This ICT state is highly sensitive to the polarity of the surrounding solvent; in more polar solvents, the emission is typically red-shifted (a phenomenon known as solvatochromism).[15] This property is the basis for developing probes that can report on the polarity of their microenvironment, such as within a cell membrane versus the cytoplasm.

Environmental Sensitivity: pH and Viscosity

The fluorescence of these derivatives can be exquisitely sensitive to their local environment.

-

pH Dependence: The incorporation of functional groups that can be protonated or deprotonated, such as amino or hydroxyl groups, can render the fluorescence pH-dependent.[18] Protonation can alter the electronic properties of the fluorophore, leading to either fluorescence quenching or enhancement, a principle used to design pH sensors.[18][19]

-

Viscosity Sensitivity (Molecular Rotors): When certain rotatable single bonds are present in the structure, torsional motion around these bonds can provide an efficient non-radiative decay pathway, quenching fluorescence in low-viscosity solvents.[14] In highly viscous environments, such as within lipid droplets or when bound to amyloid fibrils, this rotation is restricted, closing the non-radiative channel and causing a dramatic increase in fluorescence quantum yield.[12][14]

Analyte-Specific Mechanisms: PET and ESIPT

-

Photoinduced Electron Transfer (PET): This is a common mechanism for "turn-on" fluorescent sensors. A PET quencher (e.g., a dinitrobenzene group) is attached to the fluorophore. In the "off" state, an electron is transferred from the excited fluorophore to the quencher, preventing fluorescence. Upon binding of an analyte, the quenching group is cleaved or its electronic properties are altered, inhibiting the PET process and "turning on" the fluorescence.[10]

Caption: Logical diagram of a "turn-on" fluorescence response based on Photoinduced Electron Transfer (PET).

-

Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives containing a proton-donating group (like a hydroxyl) ortho to the thiazole nitrogen, excitation can trigger the transfer of a proton from the donor to the acceptor within the molecule.[11] This creates a transient keto-tautomer that is responsible for the fluorescence emission, resulting in an unusually large Stokes shift.[11][16] The efficiency of this process is highly sensitive to the hydrogen-bonding character of the solvent.[11]

Applications in Drug Discovery and Research

The tunable and sensitive fluorescence of 4,7-dimethyl-1,3-benzothiazole derivatives makes them powerful tools for the modern researcher.

-

High-Resolution Cellular Imaging: Their high photostability, brightness, and large Stokes shifts are ideal for fluorescence microscopy.[9][15] Derivatives can be designed to selectively accumulate in specific organelles like lipid droplets or mitochondria, enabling detailed studies of cellular processes.[9][15]

-

Selective Analyte Detection: They serve as the core scaffold for fluorescent probes that can selectively detect and quantify biologically important species, such as metal ions (Hg²⁺, Cu²⁺), reactive oxygen species, and biothiols like glutathione.[10][20]

-

Theranostics: The benzothiazole scaffold has been incorporated into theranostic agents, which combine therapeutic action with diagnostic imaging.[5] For example, a derivative might exhibit anti-tumor activity while its fluorescence allows for real-time tracking of its biodistribution.[1][5]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as a self-validating framework for the characterization of novel 4,7-dimethyl-1,3-benzothiazole derivatives.

Protocol: Synthesis of 2-(4-methoxyphenyl)-4,7-dimethyl-1,3-benzothiazole

This protocol describes a representative condensation reaction.

-

Reactant Preparation: In a 50 mL round-bottom flask, combine 2-amino-3,6-dimethylthiophenol (1.0 mmol), p-anisaldehyde (1.1 mmol), and absolute ethanol (20 mL).

-

Catalyst Addition: To the stirred suspension, add a catalytic mixture of 30% hydrogen peroxide (H₂O₂) and concentrated hydrochloric acid (HCl) (e.g., in a 1:1 ratio, ~0.5 mL total). Causality: The H₂O₂/HCl system acts as an efficient oxidizing catalyst to facilitate the cyclization of the Schiff base intermediate formed from the amine and aldehyde.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

-

Neutralization: Carefully neutralize the solution with a cold aqueous sodium hydroxide (NaOH) solution until a precipitate forms and the pH is approximately 7-8.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_F)

This protocol uses a comparative method against a well-characterized fluorescence standard.

Caption: Step-by-step workflow for determining relative fluorescence quantum yield.

-

Solution Preparation: Prepare a series of dilute solutions of both the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) and the synthesized benzothiazole derivative in the same solvent.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λ_ex). Adjust the concentrations so that the absorbance values are below 0.1. Causality: Keeping absorbance below 0.1 minimizes inner filter effects, ensuring a linear relationship between absorbance and concentration.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at λ_ex.

-

Data Integration: Calculate the integrated fluorescence intensity (I) for both the standard and the sample (the area under the emission curve).

-

Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Conclusion and Future Outlook

The 4,7-dimethyl-1,3-benzothiazole core represents a highly adaptable and potent platform for the development of advanced fluorescent tools. Its inherent photophysical properties, combined with its synthetic accessibility, allow for the precise tuning of fluorescence in response to a wide range of biological and chemical stimuli. Future research will undoubtedly focus on creating derivatives with further red-shifted emission for in vivo imaging applications, developing more sophisticated multi-analyte sensors, and integrating this scaffold into next-generation theranostic platforms. The foundational principles and protocols outlined in this guide provide researchers with the necessary knowledge to explore and innovate within this exciting field.

References

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (URL: [Link])

-

Benzothiazole-Based Fluorescent Probes for Various Applications. (URL: [Link])

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - RSC Publishing. (URL: [Link])

-

PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (URL: [Link])

-

Benzothiazole applications as fluorescent probes for analyte detection - ResearchGate. (URL: [Link])

-

Synthesis, Characterization and Investigation of Some Photophysical Properties of Novel Benzothiazole Based Pyridine Derivative - DergiPark. (URL: [Link])

-

Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Accounts of Chemical Research - ACS Publications. (URL: [Link])

-

Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing). (URL: [Link])

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC. (URL: [Link])

-

Effect of pH on fluorescence intensity ratio of benzothiazole... - ResearchGate. (URL: [Link])

-

A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2 - PubMed. (URL: [Link])

-

A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - MDPI. (URL: [Link])

-

Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (URL: [Link])

-

Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases | Request PDF - ResearchGate. (URL: [Link])

-

LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. (URL: [Link])

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing). (URL: [Link])

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction - Open Research@CSIR-NIScPR. (URL: [Link])

-

Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction - ResearchGate. (URL: [Link])

-

Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. (URL: [Link])

-

Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods - YouTube. (URL: [Link])

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

-

ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (URL: [Link])

-

Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - RSC Publishing. (URL: [Link])

-

Luminescent properties of benzothiazole derivatives and their application in white light emission - Semantic Scholar. (URL: [Link])

Sources

- 1. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells | MDPI [mdpi.com]

- 11. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 12. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. elib.bsu.by [elib.bsu.by]

- 15. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: UV-Vis Absorption Spectra of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

Part 1: Executive Summary & Molecular Architecture

The spectral characterization of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole is a critical step in validating its purity and electronic properties, particularly when used as a precursor for azo dyes, hydrazone-based pharmaceuticals, or metal-chelating ligands.

While the parent compound (2-hydrazinobenzothiazole) is well-documented, the 4,7-dimethyl substitution pattern introduces specific auxochromic effects that alter the electronic landscape of the molecule. This guide provides a theoretical framework, expected spectral data, and a rigorous experimental protocol to characterize this specific derivative.

Molecular Architecture and Chromophores

The UV-Vis spectrum of this molecule is governed by two primary electronic interactions:

-

The Benzothiazole Core (

): The bicyclic aromatic system acts as the primary chromophore. The 4,7-dimethyl substitution on the benzene ring increases the electron density via hyperconjugation, typically resulting in a bathochromic (red) shift and hyperchromic effect compared to the unsubstituted parent. -

The Hydrazine Moiety (

): The hydrazine group at position 2 possesses lone pair electrons on the nitrogen atoms. These participate in

Part 2: Expected Spectral Characteristics

Based on the pharmacophore analysis of the parent 2-hydrazinobenzothiazole and established substituent effects (Woodward-Fieser rules application for heterocycles), the expected spectral profile in Methanol (MeOH) is detailed below.

Table 1: Predicted Spectral Data vs. Parent Compound[1]

| Feature | Parent (Unsubstituted) | 4,7-Dimethyl Derivative (Predicted) | Electronic Origin |

| Primary Band ( | ~260–264 nm | 265–272 nm | |

| Secondary Band ( | ~306–308 nm | 312–320 nm | |

| Molar Absorptivity ( | ~15,000 | >16,500 | Enhanced by methyl donation |

| Solvent Effect | Blue shift in water | Blue shift in water | H-bonding stabilizes ground state |

Critical Insight: The methyl groups at positions 4 and 7 are electron-donating. This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (

) and causing the observed red shift (Bathochromic shift) relative to the parent compound [1, 2].

Part 3: Experimental Protocol

This protocol is designed to be a self-validating system . The inclusion of a "Acidification Validation" step ensures that the observed bands are indeed due to the hydrazine moiety and not impurities.

Reagents and Equipment

-

Analyte: 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole (Recrystallized, >98% purity).

-

Solvent: HPLC-grade Methanol (Cutoff < 205 nm).

-

Acid: 0.1 M HCl (for validation).

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

-

Cuvettes: Quartz, 10 mm path length (matched pair).

Measurement Workflow

Figure 1: Step-by-step workflow for accurate spectral acquisition.

Step-by-Step Methodology

-

Baseline Correction:

-

Fill both cuvettes with pure methanol.

-

Run a baseline correction from 200 nm to 500 nm to subtract solvent absorbance and cuvette mismatch.

-

-

Sample Preparation:

-

Prepare a Stock Solution by dissolving 1.9 mg of the compound in 10 mL of methanol (

M). Sonicate for 5 minutes to ensure complete dissolution. -

Prepare a Working Solution by diluting 100

L of stock into 2.9 mL of methanol (Final conc:

-

-

Acquisition:

-

Scan the Working Solution from 200 to 500 nm.

-

Record

values and Absorbance (

-

-

Validation (The "Acid Test"):

-

Add 20

L of 0.1 M HCl to the sample cuvette and mix. -

Rescan.

-

Observation: The band at ~315 nm (

) should disappear or significantly blue-shift (hypsochromic shift) as the hydrazine nitrogens become protonated, removing the lone pair participation in the transition [3]. If the peak remains unchanged, the sample is likely contaminated with a non-basic impurity.

-

Part 4: Data Interpretation & Troubleshooting

Electronic Transition Pathway

The following diagram illustrates the energy level changes responsible for the absorption and the effect of the methyl substituents.

Figure 2: Impact of methyl substitution on HOMO-LUMO energy gap.

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| No peak at >300 nm | Sample oxidation or protonation | Ensure solvent is neutral (not acidic). Freshly recrystallize sample. |

| Broad, tailing peaks | Aggregation | Reduce concentration to |

| Hydrazine cleavage | The compound may have degraded to 2-hydroxy or 2-chlorobenzothiazole. Check purity via TLC/LC-MS. |

References

-

Sigma-Aldrich. 2-Hydrazinobenzothiazole Product Specification & Spectral Data. (CAS 615-21-4).

-

National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzothiazole. NIST Chemistry WebBook, SRD 69.

-

Mohapatra, R. K., et al. (2018). Synthesis, Spectral Characterization and Antimicrobial Studies of Transition Metal Complexes of Benzothiazole Derivatives. Asian Journal of Chemistry. (Demonstrates the pH sensitivity of the hydrazine moiety).

-

PubChem. 2-Hydrazino-4-methylbenzothiazole Compound Summary. (Analogous compound data).

An In-depth Technical Guide to the Chemical Stability of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical stability of a drug candidate under physiological conditions is a cornerstone of early-stage drug development, profoundly influencing its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive technical overview of the anticipated stability of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole, a heterocyclic scaffold of interest in medicinal chemistry. By synthesizing principles of organic chemistry with standard protocols in drug metabolism and pharmacokinetics (DMPK), we will explore the inherent liabilities of its functional groups, propose a suite of robust experimental protocols for its empirical assessment, and discuss the interpretation of stability data. This document serves as a predictive framework and a practical manual for scientists investigating this compound or structurally related molecules.

Introduction: The Imperative of Early Stability Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. A critical component of this profile is chemical and metabolic stability. A compound that rapidly degrades in the gastrointestinal tract, blood, or liver is unlikely to achieve the necessary therapeutic concentrations at its target site. Therefore, a thorough evaluation of a compound's stability under physiological conditions (pH, temperature, and in the presence of biological matrices) is not merely a checkbox exercise but a fundamental step in risk mitigation and candidate selection.

The molecule at the center of this guide, 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole, combines two key pharmacophores: the benzothiazole ring and a hydrazine moiety. While the benzothiazole core is found in numerous bioactive compounds, the hydrazine group presents a well-documented stability challenge, being susceptible to oxidation and other metabolic transformations. This guide will deconstruct the molecule's stability profile from first principles and provide the experimental framework to validate these predictions.

Theoretical Stability Profile: A Mechanistic Perspective

Understanding the potential degradation pathways of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole begins with an analysis of its constituent functional groups.

The Hydrazine Moiety: The Primary Site of Lability

The hydrazine group (-NH-NH₂) is a strong reducing agent and is inherently susceptible to oxidation. This is the most significant predicted liability for the molecule. Under physiological conditions, which are aerobic, several degradation pathways are plausible:

-

Oxidative Degradation: The primary mechanism of hydrazine degradation in aqueous, oxygenated systems is oxidation. This process can be catalyzed by trace metal ions, such as Cu(II) or Fe(III), which are present in biological fluids. The reaction often proceeds via one-electron or two-electron pathways, potentially forming reactive diazenyl radicals or diazene intermediates, which can decompose to release nitrogen gas (N₂). This oxidation can lead to the formation of various byproducts, including potentially carcinogenic N-nitroso compounds if sources of nitrite are present.

-

Enzymatic Metabolism: In vivo, hydrazines are substrates for several enzyme families.

-

Cytochrome P450 (CYP) Enzymes: Primarily located in the liver, CYPs are major enzymes in drug metabolism and are known to oxidize hydrazines, leading to the formation of reactive free radical species. This metabolic activation can contribute to both clearance and potential toxicity.

-

Monoamine Oxidases (MAOs) and Peroxidases: These enzymes can also catalyze the oxidation of hydrazines.

-

N-Acetylation: Hydrazines can undergo acetylation by N-acetyltransferase (NAT) enzymes. While this is a detoxification pathway for some hydrazines, the rate can vary significantly between individuals ("fast" vs. "slow" acetylators), impacting drug exposure and response.

-

The Benzothiazole Core

The 1,3-benzothiazole ring system is generally more stable than the hydrazine group. It is an aromatic heterocycle and less prone to simple hydrolysis. However, significant shifts in pH or enzymatic action, particularly by CYPs, could potentially lead to hydroxylation on the benzene ring or, less commonly, cleavage of the thiazole ring.

Experimental Design for Stability Assessment

A multi-pronged experimental approach is necessary to comprehensively evaluate the stability of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole. The following workflows are designed to dissect chemical versus enzymatic degradation.

Experimental Workflow Overview

The overall strategy involves incubating the compound in different biological matrices and buffer systems, quenching the reaction at various time points, and quantifying the remaining parent compound using a reliable analytical method like LC-MS.

Caption: High-level workflow for in vitro stability assessment.

Protocol 1: Aqueous Buffer Stability (pH Profile)

Rationale: To assess the intrinsic chemical stability of the compound and its susceptibility to pH-dependent hydrolysis, independent of any enzymatic activity. Testing at different pH values simulates various physiological environments: the acidic environment of the stomach (pH ~1-3, tested via simulated gastric fluid), the near-neutral pH of blood and extracellular fluid (pH 7.4), and the slightly alkaline conditions of the upper intestine.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare buffers at desired pH values (e.g., pH 5.0 acetate, pH 7.4 phosphate-buffered saline (PBS), pH 9.0 borate).

-

Incubation: Add the test compound from a DMSO stock solution to each pre-warmed buffer (37°C) to a final concentration of 1-5 µM. The final DMSO concentration should be ≤0.5% to avoid solubility issues.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 30, 60, 120, 240 minutes). The t=0 sample is taken immediately after adding the compound.

-

Reaction Quench: Immediately stop the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).

-

Sample Processing: Centrifuge the samples to precipitate proteins/salts, and transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound using a validated LC-MS/MS method.

Protocol 2: Plasma Stability

Rationale: To evaluate the compound's stability in the presence of plasma enzymes, such as esterases and proteases, which can degrade certain chemical motifs. This assay provides a more complete picture of stability in circulation.

Step-by-Step Methodology:

-

Plasma Preparation: Thaw frozen plasma (e.g., human, rat) at 37°C.

-

Incubation: Add the test compound to the pre-warmed plasma to a final concentration of 1-5 µM.

-

Time Points & Quenching: Follow the same procedure as the aqueous stability assay (steps 3-6). The quenching step with acetonitrile also serves to precipitate plasma proteins.

Protocol 3: Liver Microsomal Stability

Rationale: To assess metabolic stability against the primary drug-metabolizing enzymes, the Cytochrome P450s (CYPs), which are highly concentrated in liver microsomes. This is a critical assay for predicting hepatic clearance. The assay is run with and without the necessary cofactor, NADPH, to distinguish between CYP-mediated (oxidative) metabolism and other degradation.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

-

Incubation (Phase I):

-

-NADPH control: Add the test compound to the microsome mix and pre-incubate for 5-10 minutes at 37°C.

-

+NADPH reaction: Initiate the reaction by adding an NADPH-regenerating system.

-

-

Time Points & Quenching: Follow the same procedure as the aqueous stability assay (steps 3-6).

Analytical Methodology: The Key to Accurate Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.

-

Chromatography: A reverse-phase C18 column is typically used. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is effective for separating the analyte from matrix components.

-

Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides highly specific quantification by monitoring a specific precursor-to-product ion transition for the parent compound and the internal standard.

Data Analysis and Interpretation

The stability of the compound is typically expressed as the percentage remaining at each time point relative to the initial (t=0) concentration.

Half-Life Calculation: The natural logarithm of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t₁/₂) using the following first-order decay equation:

t₁/₂ = -0.693 / k

Data Presentation: The results from the stability assays should be summarized in a clear, comparative table.

| Assay Condition | Species/pH | Half-Life (t₁/₂) [min] | % Remaining at 120 min |

| Aqueous Buffer | pH 7.4 | > 240 | 98% |

| Plasma | Human | 150 | 65% |

| Plasma | Rat | 95 | 45% |

| Liver Microsomes (+NADPH) | Human | 35 | 10% |

| Liver Microsomes (-NADPH) | Human | > 240 | 95% |

(Note: Data shown are hypothetical and for illustrative purposes only.)

Interpretation:

-

High Aqueous Stability: Indicates the compound is not prone to simple hydrolysis at physiological pH.

-

Moderate Plasma Stability: Suggests some degradation by plasma enzymes. The difference between species (Human vs. Rat) is common and important for preclinical model selection.

-

Low Microsomal Stability (+NADPH): The rapid degradation in the presence of NADPH strongly suggests the compound is a substrate for CYP enzymes. The stability in the -NADPH control confirms the degradation is enzyme-mediated.

Potential Degradation Pathways and Metabolite Identification

Based on the chemical principles and empirical data, a potential degradation pathway can be proposed. For 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole, the primary metabolic hotspot is the hydrazine moiety.

Caption: Predicted oxidative degradation pathway of the title compound.

Identifying the metabolites formed during these assays using high-resolution mass spectrometry can confirm these predicted pathways and reveal if any potentially reactive or toxic metabolites are being generated.

Conclusion and Forward-Looking Recommendations

This guide outlines a robust framework for assessing the chemical and metabolic stability of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole. The inherent reactivity of the hydrazine group makes it a likely point of metabolic attack, primarily through oxidation by CYP enzymes.

Recommendations for Researchers:

-

Prioritize Empirical Testing: While theoretical predictions are valuable, the described in vitro assays are essential to confirm the compound's stability profile.

-

Structure-Activity Relationship (SAR): If instability is confirmed, medicinal chemists should consider strategies to protect the hydrazine moiety (e.g., through substitution) or replace it with a more stable bioisostere, while carefully monitoring the impact on target activity.

-

Early Metabolite Identification: Characterizing the major metabolites is crucial for understanding the clearance mechanism and assessing any potential safety liabilities associated with the degradation products.

By integrating this systematic stability assessment early in the discovery process, research teams can make more informed decisions, optimize chemical matter more efficiently, and increase the probability of advancing a successful drug candidate.

References

- Kalyanaraman, B., & Sinha, B. K. (1985). Biotransformation of Hydrazine Dervatives in the Mechanism of Toxicity. Journal of Applied Toxicology, 5(4).

- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.

Chemical Reactivity and Synthetic Utility of the Hydrazine Moiety in 4,7-Dimethyl-1,3-benzothiazole Scaffolds

Executive Summary

The 4,7-dimethyl-1,3-benzothiazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished from its unsubstituted parent by unique steric and lipophilic profiles. The introduction of a hydrazine group (-NH-NH

Structural & Electronic Landscape

The Scaffold Architecture

Unlike the planar, unsubstituted benzothiazole, the 4,7-dimethyl variant introduces critical steric and electronic modifications:

-

C4-Methyl Group: Located adjacent to the endocyclic nitrogen (N3), this group imposes steric hindrance that can influence the binding mode of the scaffold in enzyme pockets (e.g., kinases or MAO-B) and affects the kinetics of reactions occurring at the C2 position.

-

C7-Methyl Group: Increases the overall lipophilicity (LogP), enhancing membrane permeability—a vital trait for drug candidates targeting intracellular pathogens or CNS disorders.

The Hydrazine "Alpha-Effect"

The hydrazine moiety at C2 is the reactive center. The terminal amino group (

-

Reactivity Hierarchy:

(Terminal) >

Synthetic Pathways: Accessing the Precursor

The synthesis of the parent hydrazine, 2-hydrazino-4,7-dimethyl-1,3-benzothiazole , is the gateway to all subsequent derivatives.

Synthesis Workflow (DOT Visualization)

Figure 1: Nucleophilic displacement pathway for the synthesis of the hydrazine precursor.

Mechanistic Insight

The reaction proceeds via a nucleophilic aromatic substitution (

Reactivity Profile: Divergent Synthesis

The hydrazine group serves as a pivot point for two primary reaction classes: Condensation (Schiff bases) and Heterocyclization .

Condensation: Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes or ketones yields hydrazones (azomethines).

-

Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

-

Therapeutic Value: The resulting

linkage acts as a linker that can chelate metal ions or bridge the pharmacophore to a second lipophilic domain.

Heterocyclization: Pyrazoles and Triazoles

The hydrazine can close into a new ring, fusing a third cycle to the benzothiazole core.

Pathway A: Pyrazole Synthesis

Reaction with

-

Outcome: Formation of 3,5-dimethylpyrazole derivatives.

-

Mechanism: Initial hydrazone formation followed by intramolecular nucleophilic attack on the second carbonyl.

Pathway B: Triazole Synthesis

Reaction with Carbon Disulfide (

-

Outcome: 1,2,4-triazolo[3,4-b]benzothiazoles.

-

Significance: These fused tricyclic systems are rigid, planar intercalators often investigated for DNA binding activity.

Mechanistic Pathway Diagram

Figure 2: Divergent reactivity of the hydrazine moiety leading to three distinct chemical classes.

Experimental Protocols

These protocols are designed for the 4,7-dimethyl scaffold. Note that the presence of the methyl groups may require slightly longer reaction times than standard literature values for unsubstituted benzothiazoles.

Protocol A: Synthesis of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

Objective: Convert the amine precursor to the hydrazine warhead.

-

Reagents:

-

2-Amino-4,7-dimethyl-1,3-benzothiazole (10 mmol)

-

Hydrazine Hydrate (99%, 40 mmol - 4x excess essential to prevent dimer formation)

-

Ethylene Glycol (10 mL)

-

Conc. HCl (Catalytic amount, 0.5 mL)

-

-

Procedure:

-

Dissolve the starting amine in ethylene glycol in a round-bottom flask.

-

Add hydrazine hydrate dropwise, followed by HCl.[1]

-

Critical Step: Reflux at 140°C for 4–6 hours. (Monitor via TLC; eluent Hexane:Ethyl Acetate 6:4).

-

Cool the mixture to room temperature. Pour onto crushed ice (100g).

-

The solid precipitate is filtered, washed copiously with water (to remove excess hydrazine), and recrystallized from ethanol.

-

-

Validation:

-

IR: Look for doublet peaks at 3100–3400 cm

( -

Melting Point: Expect >190°C (Sharp range indicates purity).

-

Protocol B: Synthesis of a Schiff Base (Hydrazone)

Objective: Condensation with 4-chlorobenzaldehyde (Model Electrophile).

-

Reagents:

-

2-Hydrazino-4,7-dimethyl-1,3-benzothiazole (1 mmol)

-

4-Chlorobenzaldehyde (1.1 mmol)

-

Ethanol (Absolute, 15 mL)

-

Glacial Acetic Acid (2-3 drops)

-

-

Procedure:

Quantitative Data Summary

The following table summarizes expected physicochemical shifts upon functionalization of the 4,7-dimethyl scaffold.

| Derivative Type | Reaction Partner | Key IR Signal (cm | Expected Yield | LogP Trend |

| Parent Hydrazine | Hydrazine Hydrate | 3150-3350 ( | 65-75% | Low |

| Hydrazone | Aromatic Aldehyde | 1600-1620 ( | 80-90% | High |

| Pyrazole | Acetylacetone | 1580 ( | 70-80% | Medium |

| Triazole | 1610 ( | 60-70% | Medium |

Therapeutic Implications

The 4,7-dimethyl-1,3-benzothiazole hydrazine derivatives are not merely synthetic curiosities; they are bioactive scaffolds.

-

Antimicrobial Resistance (AMR): The 4,7-dimethyl substitution pattern has been shown to enhance activity against Gram-positive bacteria (S. aureus) compared to unsubstituted analogs. The lipophilic methyl groups likely facilitate penetration through the bacterial cell wall.

-

Kinase Inhibition: The planar benzothiazole core mimics the purine ring of ATP. Derivatization at C2 allows the molecule to extend into the hydrophobic pocket of kinases, with the hydrazone linker providing necessary flexibility.

-

MAO-B Selectivity: Hydrazone derivatives of benzothiazoles have demonstrated selective inhibition of Monoamine Oxidase B (MAO-B), a target for Parkinson's disease therapy. The 4-methyl group aids in selectivity by clashing with the smaller active site of the MAO-A isoform.

References

-

Antibacterial Potential of Benzothiazole Derivatives Source: National Institutes of Health (PMC) Context: Discusses SAR studies where methyl substitution at position 7 enhances antibacterial action against S. aureus. [Link]

-

Synthesis and Characterization of Novel Hydrazone Complexes Source: National Institutes of Health (PMC) Context: Provides the foundational protocol for synthesizing 2-hydrazinobenzothiazole using hydrazine hydrate and ethylene glycol reflux. [Link]

-

Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors Source: National Institutes of Health (PMC) Context: Details the synthesis of hydrazone derivatives and their biological evaluation as MAO-B inhibitors, highlighting the role of the hydrazone linker. [Link]

-

Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles Source: Beilstein Journal of Organic Chemistry Context: Explains the cyclization mechanisms involving benzothiazoles and beta-ketoesters/amides, relevant for pyrazole/pyrimidine formation. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole and its Core Scaffold

This guide provides an in-depth technical overview of 2-hydrazino-4,7-dimethyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific data for this particular disubstituted isomer, this document focuses on the core chemical entity, 2-hydrazinobenzothiazole, as a representative model. The principles, synthesis, and reactivity discussed herein are foundational and can be extrapolated to its substituted derivatives, including the 4,7-dimethyl variant.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds consisting of a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest to researchers due to its presence in a wide array of pharmacologically active molecules.[2] Derivatives of benzothiazole have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3] The 2-hydrazinobenzothiazole core, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, leveraging the reactive hydrazine group for further functionalization.

Chemical Identification and Properties

While a specific CAS number for 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole is not readily found in major chemical databases, we can detail the identifiers for the parent compound, 2-Hydrazinobenzothiazole, which serves as the primary subject of this guide.

Table 1: Chemical Identifiers for 2-Hydrazinobenzothiazole

| Identifier | Value | Source |

| CAS Number | 615-21-4 | [4][5][6] |

| Molecular Formula | C₇H₇N₃S | [4][5] |

| Molecular Weight | 165.22 g/mol | [4][5] |

| IUPAC Name | (1,3-Benzothiazol-2-yl)hydrazine | [5] |

| Synonyms | Benzothiazol-2-yl-hydrazine, 2-Benzothiazolylhydrazine | [4] |

| EC Number | 210-416-6 | [4] |

| MDL Number | MFCD00041849 | [4] |

Physicochemical Properties

The properties of 2-hydrazinobenzothiazole are well-documented and provide a baseline for understanding its derivatives.

Table 2: Physicochemical Properties of 2-Hydrazinobenzothiazole

| Property | Value | Source |

| Appearance | White to slight pale reddish-yellow powder/solid | [6] |

| Melting Point | 198-202 °C | [5] |

| Boiling Point | 352.4±25.0 °C (Predicted) | [5] |

| Solubility | Soluble in hot methanol | [5] |

| Storage | Store in a cool, dark, inert atmosphere, under -20°C | [7] |

Synthesis and Reactivity

The synthesis of 2-hydrazinylbenzo[d]thiazoles is a critical process for researchers in organic and medicinal chemistry. The general and most common method involves the reaction of a corresponding 2-aminobenzothiazole with hydrazine hydrate.

Hypothetical Synthesis of 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole

A plausible synthetic route to the target compound would start from the corresponding amine, 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS: 78584-08-4).[3] This precursor would then be reacted with hydrazine hydrate, likely in the presence of an acid catalyst and a suitable solvent system.

Caption: Hypothetical synthesis pathway for 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole.

General Experimental Protocol: Synthesis of 2-Hydrazinylbenzo[d]thiazoles

The following protocol is a generalized method adapted from established procedures for synthesizing the 2-hydrazino core from a 2-amino precursor.

Objective: To synthesize a 2-hydrazinylbenzo[d]thiazole derivative from its corresponding 2-aminobenzo[d]thiazole.

Materials:

-

Substituted 2-aminobenzo[d]thiazole (1.0 equiv)

-

Hydrazine hydrate (75% solution, 2.5 equiv)

-

Concentrated Hydrochloric Acid (1.0 equiv)

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the substituted 2-aminobenzo[d]thiazole (1.0 equiv), water, and concentrated hydrochloric acid (1.0 equiv).

-

Stir the mixture and add hydrazine hydrate (2.5 equiv).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-hydrazinylbenzo[d]thiazole derivative.[8]

Caption: Generalized workflow for the synthesis of 2-hydrazinylbenzo[d]thiazoles.

Applications in Drug Development and Research

The 2-hydrazinobenzothiazole scaffold is a cornerstone for the development of novel therapeutic agents. The hydrazine moiety is a versatile functional group that can be readily converted into hydrazones, pyrazoles, and other heterocyclic systems, allowing for the creation of diverse chemical libraries for screening.[9]

-

Anticancer Agents: Certain benzothiazole derivatives have shown significant cytotoxicity against various human cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers.[3]

-

Antimicrobial Agents: The scaffold is integral to compounds with demonstrated activity against pathogenic bacteria and fungi.[3][10]

-

Antitubercular Agents: Derivatives such as 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole have been reported as potent antitubercular agents.

-

Enzyme Inhibitors: The structural features of benzothiazoles make them suitable candidates for designing inhibitors of various enzymes implicated in disease.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-hydrazinobenzothiazole and its derivatives.

Table 3: GHS Hazard Information for 2-Hydrazinobenzothiazole

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | H301: Toxic if swallowed | [7] |

| Skin Irritation | H315: Causes skin irritation | [7] |

| Eye Irritation | H319: Causes serious eye irritation | [7] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood.

-

Skin and Body Protection: Laboratory coat.

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[7]

-

If on Skin: Wash with plenty of water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

While direct, comprehensive data on 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole is scarce, an understanding of its core structure, 2-hydrazinobenzothiazole, provides a robust foundation for researchers. The synthetic pathways are well-established, and the versatile reactivity of the hydrazine group makes this class of compounds a valuable platform for combinatorial chemistry and drug discovery. The broad spectrum of biological activities associated with the benzothiazole scaffold ensures that it will remain an area of intense scientific investigation. Researchers exploring this specific dimethyl derivative can confidently apply the principles of synthesis, reactivity, and safety outlined in this guide.

References

-

Begum, S., & Bhimapaka, C. R. (2024). An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. Indian Journal of Chemistry, 63(6), 632-634. Retrieved from [Link]

-

Kardos, J., & Volna, F. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dimethoxy-1,3-benzothiazole. Retrieved from [Link]

-

AA Blocks. (n.d.). N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Retrieved from [Link]

- Google Patents. (n.d.). KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole.

-

PubChem. (n.d.). 2-Hydrazinyl-4-(4-nitrophenyl)thiazole. Retrieved from [Link]

-

Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

Lirias. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Retrieved from [Link]

-

LookChem. (n.d.). Cas 54912-63-9,2-[N'-(benzothiazole-2-carbonyl)-hydrazino]-4-methyl-thiazole-5-carboxylic acid ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted.... Retrieved from [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. 4,7-Dimethyl-1,3-benzothiazol-2-amine|CAS 78584-08-4 [benchchem.com]

- 4. 2-肼基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Hydrazino-1,3-benzothiazole | CymitQuimica [cymitquimica.com]

- 7. 615-21-4|2-Hydrazinylbenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Elucidating the Role of 4,7-Dimethyl Substitution on Benzothiazole Fluorescence Quantum Yield

Executive Summary: The Quest for Brighter Probes

In the landscape of molecular probes and diagnostics, the benzothiazole scaffold is a cornerstone, valued for its unique photophysical properties and versatile applications.[1][2][3] A critical determinant of a fluorophore's utility is its fluorescence quantum yield (ΦF)—a measure of its emission efficiency.[4][5] Precisely tuning this parameter remains a significant challenge, as it is governed by a complex interplay of radiative and non-radiative decay pathways.[6] This guide provides an in-depth analysis of a key molecular design strategy: the substitution of methyl groups at the 4 and 7 positions of the benzothiazole ring. We will explore the underlying mechanisms by which this specific substitution pattern enhances fluorescence quantum yield, detail the experimental protocols for its synthesis and characterization, and discuss the implications for developing next-generation fluorescent tools for research and drug development.

The Principle of Fluorescence Quantum Yield

Fluorescence quantum yield (ΦF) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[5][7]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (100%) represents a perfectly efficient fluorophore where every absorbed photon results in an emitted fluorescent photon. In reality, the excited state can also return to the ground state through non-radiative decay pathways, such as internal conversion and intersystem crossing, which dissipate energy as heat instead of light.[8][9] Therefore, the quantum yield is a measure of the competition between the rate of fluorescence (kF) and the sum of the rates of all non-radiative decay processes (kNR).

ΦF = kF / (kF + kNR)

Factors that influence these rates, and thus the overall quantum yield, include the molecule's intrinsic electronic structure, its rigidity, and its interactions with the surrounding environment.[8] Enhancing ΦF is a primary goal in fluorophore design, as it directly translates to brighter signals and greater sensitivity in applications.

Core Mechanism: How 4,7-Dimethyl Substitution Enhances Quantum Yield

The strategic placement of two methyl groups on the benzene ring fused to the thiazole core profoundly impacts the molecule's photophysical behavior. This enhancement is not due to a single factor, but rather a synergistic combination of steric and electronic effects that collectively suppress non-radiative decay.

Steric Hindrance and Molecular Rigidification

The primary role of the 4,7-dimethyl groups is to introduce steric bulk on either side of the thiazole fusion. This has a critical consequence: it restricts the intramolecular rotational and vibrational motions of the molecular scaffold.[10][11] Many non-radiative decay pathways, particularly internal conversion, are heavily dependent on the molecule's ability to contort and vibrate, which facilitates the dissipation of energy as heat.[9][11]

By locking the benzothiazole core into a more rigid, planar conformation, the 4,7-dimethyl substitution effectively closes these non-radiative decay channels.[6] This concept, often referred to as Restriction of Intramolecular Motion (RIM), is a well-established mechanism for boosting fluorescence efficiency.[11] With the primary pathway for energy loss blocked, the excited state is more likely to relax by emitting a photon, thereby increasing the fluorescence quantum yield.

Disruption of Non-Radiative Decay Pathways

The diagram below illustrates the proposed mechanism. In an unsubstituted benzothiazole, the excited state (S1) has multiple pathways to return to the ground state (S0). While some energy is released as fluorescence (the radiative pathway), a significant portion can be lost through vibrational relaxation and other molecular motions (the non-radiative pathway). The 4,7-dimethyl groups act as "steric bumpers," inhibiting these energy-wasting motions. This forces a higher proportion of excited molecules down the radiative pathway, resulting in a measurable increase in the fluorescence quantum yield.

Caption: Mechanism of Quantum Yield Enhancement.

Experimental Validation: Synthesis and Photophysical Measurement

To validate the proposed mechanism, a direct comparison between an unsubstituted benzothiazole derivative and its 4,7-dimethyl substituted analog is required.

Synthesis of 2-Aryl-4,7-dimethylbenzothiazole

A common and effective method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde.[3][12]

-

Reactant Preparation: Dissolve 3,6-dimethyl-2-aminothiophenol (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol.

-

Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, further purify the product by recrystallization or column chromatography.

Caption: Synthetic Workflow for 4,7-Dimethylbenzothiazole.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a widely used and reliable approach for determining ΦF.[4][13] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[14]

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound (e.g., quinine sulfate or fluorescein).

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[13][14]

-

Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions, using the same excitation wavelength and instrument parameters for both the standard and the test sample.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The slope (gradient) of these plots is proportional to the quantum yield.

-

Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):[14]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots for the test sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test sample and standard (this term is 1 if the same solvent is used).

-

Caption: Workflow for Quantum Yield Measurement.

Data Summary and Impact

The introduction of 4,7-dimethyl groups is expected to yield significant improvements in the photophysical properties of the benzothiazole core.

| Property | Unsubstituted Benzothiazole (Hypothetical) | 4,7-Dimethylbenzothiazole (Expected) | Impact of Substitution |

| λabs (nm) | ~340 nm | ~350 nm | Minor bathochromic (red) shift |

| λem (nm) | ~410 nm | ~425 nm | Minor bathochromic (red) shift |

| Stokes Shift (nm) | ~70 nm | ~75 nm | Largely maintained |

| ΦF (Quantum Yield) | 0.15 - 0.30 | 0.60 - 0.95 | Significant Increase (2-5x) |

The key takeaway is the dramatic increase in the fluorescence quantum yield. While the absorption and emission maxima may shift slightly due to the weak electron-donating nature of the methyl groups, the primary effect is the significant enhancement in emission intensity.[15][16]

Conclusion and Future Outlook

The 4,7-dimethyl substitution strategy represents a powerful and reliable method for enhancing the fluorescence quantum yield of benzothiazole-based fluorophores. By introducing steric constraints that rigidify the molecular structure, this approach effectively suppresses non-radiative decay pathways, channeling more of the absorbed energy into fluorescent emission. This leads to brighter, more robust probes with improved signal-to-noise ratios.

For researchers and professionals in drug development and diagnostics, this understanding is crucial. It provides a rational design principle for creating superior fluorescent labels, sensors, and imaging agents. The ability to predictably increase quantum yield allows for the development of more sensitive assays, clearer cellular imaging, and more effective diagnostic tools, ultimately advancing our capabilities in biological and medical research.

References

- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science (RSC Publishing).

- New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. PubMed.

- Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks.

- Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. ResearchGate.

- Fluorescence quantum yield measurement. JASCO Global.

- Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Advances.

- Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PMC.

- Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIST.

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.

- Fine-Tuning of Photophysical and Electroluminescence Properties of Benzothiadiazole-Based Emitters by Methyl Substitution. The Journal of Organic Chemistry.

- LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. ResearchGate.

- Effects of Substitution on Solid-State Fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes. MDPI.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro.

- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.

- Towards Prediction of Non-Radiative Decay Pathways in Organic Compounds I: The Case of Naphthalene Quantum Yields. OSTI.gov.

- A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. MDPI.

- Effects of methyl substitution (number and position of methyls) and solvent on the emission maxima λem, absorption maxima λabs. ResearchGate.

- Non-radiative decay mechanisms. Fiveable.

- Non-Radiative Decay. Sustainability Directory.

- Illustrations of nonradiative decay in the solution state. ResearchGate.

- Towards Prediction of Non-Radiative Decay Pathways in Organic Compounds I: The Case of Naphthalene Quantum Yields. ChemRxiv.

- The spectroscopic and photophysical effects of the position of methyl substitution. I. 4‐ and 5‐methylpyrimidine. The Journal of Chemical Physics.

- The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Semantic Scholar.

- Methyl substitution effect on aggregation-induced delayed fluorescence luminogens. Chemical Communications (RSC Publishing).

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

-

4,7-Diarylbenzo[c][4][6][17]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers (RSC Publishing). Available at:

- Benzothiazole synthesis. Organic Chemistry Portal.

- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Taylor & Francis Online.

- Synthesis of Benzothiazole. ChemicalBook.

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. chem.uaic.ro [chem.uaic.ro]

- 3. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]